

"2,4-Bis((trimethylsilyl)oxy)pyrimidine" physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,4-Bis((trimethylsilyl)oxy)pyrimidine
Cat. No.:	B075933

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2,4-Bis((trimethylsilyl)oxy)pyrimidine**

Overview and Significance

2,4-Bis((trimethylsilyl)oxy)pyrimidine, also known as Bis(trimethylsilyl)uracil, is a silylated derivative of the nucleobase uracil. This structural modification, where the acidic protons of the uracil tautomers are replaced by trimethylsilyl (TMS) groups, profoundly alters its physical properties. It transforms a polar, high-melting, and poorly soluble nucleobase into a more volatile, non-polar compound with enhanced solubility in a wide range of organic solvents.^[1] This characteristic makes it an indispensable reagent in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues for pharmaceutical and biotechnological applications.^[1] Its primary role is to serve as a protected and activated form of uracil, facilitating coupling reactions with glycosyl donors to form the critical N-glycosidic bond in nucleosides.

This guide provides a comprehensive examination of the core physical properties of **2,4-Bis((trimethylsilyl)oxy)pyrimidine**, offering field-proven insights and experimental context for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The following identifiers and structural representations define **2,4-Bis((trimethylsilyl)oxy)pyrimidine**.

- CAS Number: 10457-14-4[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₀H₂₀N₂O₂Si₂[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- IUPAC Name: trimethyl-(2-trimethylsilyloxy)pyrimidin-4-yl)oxysilane[\[3\]](#)[\[7\]](#)[\[9\]](#)
- Common Synonyms: Bis(O-trimethylsilyl)uracil, 2,4-Bis(trimethylsiloxy)pyrimidine, O,O'-Bis(trimethylsilyl)uracil, Uracil di-TMS[\[3\]](#)[\[8\]](#)[\[10\]](#)

The molecular structure consists of a central pyrimidine ring with two trimethylsilyloxy groups attached at the 2 and 4 positions. This structure is the key to its unique reactivity and physical properties.

Caption: Molecular structure of **2,4-Bis((trimethylsilyl)oxy)pyrimidine**.

Core Physical and Chemical Properties

The utility of this compound in synthesis is directly dictated by its physical characteristics. These properties are summarized below and discussed in detail.

Property	Value	Source(s)
Molecular Weight	~256.45 g/mol	[1] [2] [3] [4] [6]
Appearance	Crystalline solid or liquid	[8]
Melting Point	50-52 °C	
Boiling Point	355.8 ± 52.0 °C (at 760 mmHg, Predicted)	[11]
Relative Density	0.981 - 1.0 g/cm³	[2] [7] [11]
Solubility	Poorly soluble in water; moderately soluble in hexane, diethyl ether, and other common organic solvents.	[1]

Appearance and Phase Behavior

2,4-Bis(trimethylsilyloxy)pyrimidine is typically described as a crystalline solid at standard room temperature. However, with a melting point of 50-52 °C, it can exist as a liquid in warmer laboratory environments or upon slight heating, which can be advantageous for handling and dispensing. This low melting point is a direct consequence of the bulky, non-polar trimethylsilyl groups, which disrupt the strong intermolecular hydrogen bonding present in the parent uracil molecule, thereby lowering the energy required to transition from a solid to a liquid state.

Solubility Profile

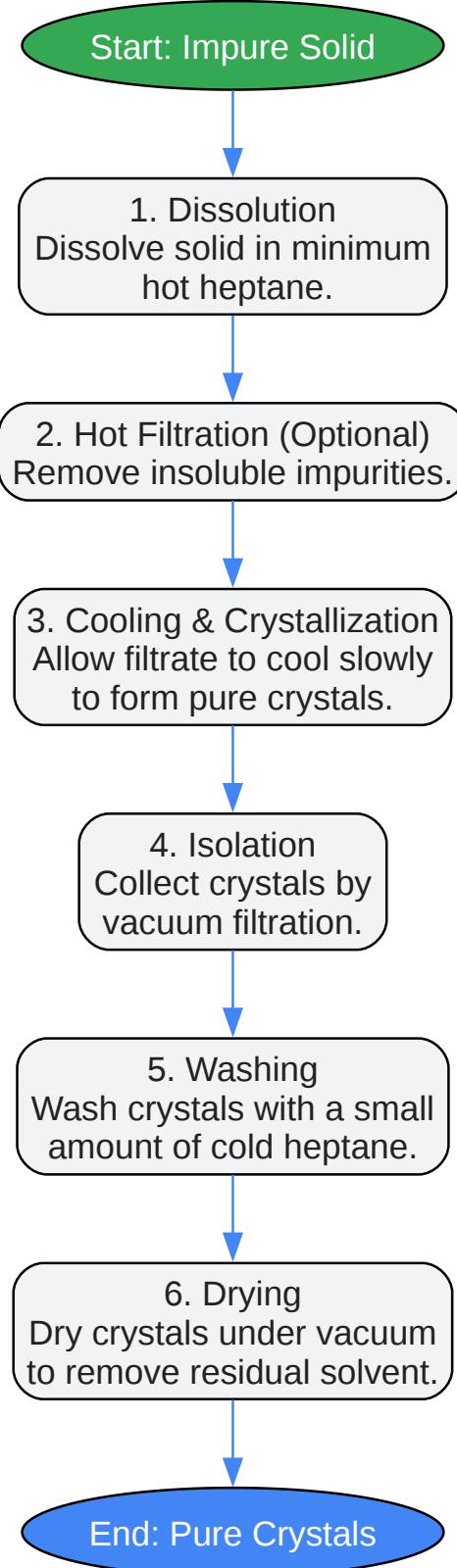
The replacement of N-H protons with TMS groups drastically alters the compound's polarity. The resulting molecule is significantly less polar than uracil, rendering it poorly soluble in water but readily soluble in a range of non-polar and moderately polar organic solvents like hexane, diethyl ether, tetrahydrofuran (THF), and acetonitrile.[\[1\]](#) This enhanced solubility is a critical factor for its use in organic synthesis, allowing for homogeneous reaction conditions with other non-polar reactants in anhydrous environments.[\[1\]](#)

Stability and Reactivity

The Si-O bonds in **2,4-Bis(trimethylsilyl)oxy)pyrimidine** are susceptible to hydrolysis. The compound reacts with water and other protic sources (like alcohols) to cleave the TMS groups, regenerating uracil. This reactivity necessitates that all handling, storage, and reactions be conducted under strictly anhydrous conditions to prevent premature desilylation.^[1] For long-term storage, it should be kept in a tightly sealed container, often under an inert atmosphere (e.g., nitrogen or argon), and stored at cool temperatures (2-8 °C is often recommended) away from heat and direct sunlight.

Spectroscopic and Analytical Data

Confirmation of the identity and purity of **2,4-Bis(trimethylsilyl)oxy)pyrimidine** is typically achieved through standard spectroscopic methods.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The most prominent feature is a large singlet in the upfield region (typically ~0.3 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl groups. The two protons on the pyrimidine ring will appear as doublets in the aromatic region.
 - ^{13}C NMR & ^{29}Si NMR: These techniques can further confirm the carbon skeleton and the presence of the silicon atoms, respectively.^[3]
- Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight (256.45 g/mol) and provide characteristic fragmentation patterns useful for identification.^[3]

Experimental Protocol: Purification by Recrystallization

The purity of **2,4-Bis(trimethylsilyl)oxy)pyrimidine** is paramount for its successful use in subsequent synthetic steps. Recrystallization is a fundamental purification technique that leverages the compound's temperature-dependent solubility.

Causality Behind Experimental Choices: The choice of solvent is critical. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures. Given its solubility profile, a non-polar solvent like heptane or a mixed-solvent system (e.g.,

diethyl ether/hexane) is a suitable choice. We select heptane for this protocol due to its volatility and appropriate solubility characteristics.

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **2,4-Bis(trimethylsilyl)oxy)pyrimidine**.

Step-by-Step Methodology

- Dissolution: Place the crude **2,4-Bis(trimethylsilyl)oxy)pyrimidine** in an oven-dried Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of heptane and gently heat the mixture (e.g., in a water bath) while stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.
- Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, dry flask. This step must be done quickly to prevent premature crystallization in the funnel.
- Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals on the filter with a small portion of ice-cold heptane to remove any soluble impurities adhering to the crystal surfaces.
- Drying: Transfer the crystals to a watch glass and dry them under high vacuum to remove all traces of the solvent. The final product should be a pure, crystalline solid.

This protocol is self-validating as the purity of the final product can be readily assessed by measuring its melting point; a sharp melting point within the expected range (50-52 °C) indicates high purity.

Safety and Handling

As a chemical reagent, proper safety precautions are essential.

- Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[7\]](#)[\[12\]](#)

- Precautionary Measures:
 - Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
 - Avoid breathing dust or vapors.[7]
 - Wash hands thoroughly after handling.[7][13]
 - In case of contact with skin or eyes, rinse immediately and thoroughly with water.[13]

References

- 2,4-Bis(trimethylsiloxy)pyrimidine. (n.d.). PubChem.
- Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-. (n.d.). US EPA Substance Registry Services.
- Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- SDS. (n.d.). LookChem.
- Chemical Properties of Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]- (CAS 10457-14-4). (n.d.). Cheméo.
- Pyrimidine, 5-iodo-2,4-bis[(trimethylsilyl)oxy]- | CAS No.38953-72-9. (n.d.). Chemwhat.
- Material Safety Data Sheet for Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-. (2012, November 5). abx advanced biochemical compounds.
- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)
- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. (n.d.). Cheméo.
- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. (n.d.). NIST WebBook.
- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- Gas Chromatography. (n.d.). NIST WebBook.
- 2,4-BIS(TRIMETHYLSILOXY)PYRIMIDINE. (n.d.). FDA Global Substance Registration System.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2,4-Bis((trimethylsilyl)oxy)pyrimidine | 10457-14-4 [smolecule.com]
- 2. 10457-14-4 2,4-Bis((trimethylsilyl)oxy)pyrimidine AKSci 1020AA [aksci.com]
- 3. 2,4-Bis(trimethylsiloxy)pyrimidine | C10H20N2O2Si2 | CID 82640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 2,4-BIS((TRIMETHYLSILYL)OXY)PYRIMIDINE | 10457-14-4 [sigmaaldrich.cn]
- 6. synchem.de [synchem.de]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2,4-Bis((trimethylsilyl)oxy)pyrimidine | CymitQuimica [cymitquimica.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]- (CAS 10457-14-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. guidechem.com [guidechem.com]
- 12. achmem.com [achmem.com]
- 13. aksci.com [aksci.com]
- To cite this document: BenchChem. ["2,4-Bis((trimethylsilyl)oxy)pyrimidine" physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075933#2-4-bis-trimethylsilyl-oxy-pyrimidine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com